molecular formula C14H12F3NO B8168023 4'-Methyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

4'-Methyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

Cat. No.: B8168023
M. Wt: 267.25 g/mol
InChI Key: QYAJISRBDZADOI-UHFFFAOYSA-N
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Description

4’-Methyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is a complex organic compound with the molecular formula C14H11F3O. This compound is characterized by the presence of a trifluoromethoxy group and a biphenyl structure, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of advanced catalysts and reaction monitoring techniques ensures the efficient production of 4’-Methyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine .

Chemical Reactions Analysis

Types of Reactions: 4’-Methyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

4’-Methyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 4’-Methyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 4-Methyl-3-(trifluoromethyl)phenol
  • Sonidegib
  • Other trifluoromethoxy-containing biphenyl derivatives

Uniqueness: 4’-Methyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern and the presence of both a trifluoromethoxy group and an amine group. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

IUPAC Name

4-(4-methylphenyl)-2-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-9-2-4-10(5-3-9)11-6-7-12(18)13(8-11)19-14(15,16)17/h2-8H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAJISRBDZADOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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